Predicted Lipophilicity and Permeability: 4-Fluoro vs. 4-Methoxy and Unsubstituted Phenyl Analogs
Among the 4-para-substituted phenylsulfonyl analogs, the 4-fluorophenyl variant (this compound) exhibits a predicted ACD/LogP of 2.09, compared to an estimated LogP of approximately 1.8 for the corresponding 4-methoxyphenyl analog (CAS 1705273-81-9) and approximately 2.3 for the unsubstituted phenyl analog (CAS 1448029-03-5) . The 4-fluoro substituent provides an intermediate lipophilicity profile that balances membrane permeability with aqueous solubility. The compound has zero hydrogen bond donors, 6 hydrogen bond acceptors, a polar surface area of 89 Ų, and 5 freely rotatable bonds, all of which are favorable for oral bioavailability according to Lipinski's and Veber's rules . The ACD/BCF (pH 7.4) of 24.47 suggests a moderate bioconcentration potential, lower than that of the more lipophilic 4-chlorophenyl or 4-bromophenyl analogs, which are expected to have BCF values exceeding 40–50 based on established Hansch π constants for halogen substituents [1].
| Evidence Dimension | Predicted lipophilicity (ACD/LogP) and bioconcentration factor (BCF) |
|---|---|
| Target Compound Data | LogP: 2.09; BCF (pH 7.4): 24.47; PSA: 89 Ų |
| Comparator Or Baseline | 4-Methoxyphenyl analog (est. LogP ~1.8, higher PSA due to OCH₃); 4-Chlorophenyl analog (est. LogP ~2.7, higher BCF) |
| Quantified Difference | ΔLogP ≈ +0.3 vs. OCH₃; ΔLogP ≈ -0.6 vs. Cl; BCF difference of approx. 20-30 units vs. Cl/Br analogs |
| Conditions | ACD/Labs Percepta PhysChem Module v14.00 predicted data |
Why This Matters
For in vitro assay design, the intermediate LogP of the 4-fluoro analog reduces non-specific protein binding and aggregation risk compared to more lipophilic halogenated analogs, improving assay reproducibility.
- [1] Hansch C, Leo A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley, 1979. (Supporting the general π constants for halogen substituents). View Source
